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molecular formula C19H17NNaO7 B050541 Nedocromil sodium CAS No. 69049-74-7

Nedocromil sodium

Cat. No. B050541
M. Wt: 394.3 g/mol
InChI Key: ILVBEEXVTXSUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04849427

Procedure details

A filtered solution of disodium 9-ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano-[3,2-g]-quinoline-2,8-dicarboxylate (75 g) in water (500 ml) was treated with a filtered solution of calcium nitrate (77 g) in water (500 ml). The mixture was stirred (2 hours) and then filtered. The solid obtained was washed with water and acetone, slurried first with water and then reslurried with acetone (500 ml). The solid was filtered off and dried in vacuo at 65° C. to give the title compound (73 g, contains 19.3% w/w water).
Name
disodium 9-ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano-[3,2-g]-quinoline-2,8-dicarboxylate
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]3[C:19](=[O:20])[CH:18]=[C:17]([C:21]([O-:23])=[O:22])[O:16][C:10]=3[C:11]=2[CH2:13][CH2:14][CH3:15])[C:6](=[O:24])[CH:5]=[C:4]1[C:25]([O-:27])=[O:26])[CH3:2].[Na+].[Na+].[N+]([O-])([O-])=O.[Ca+2:34].[N+]([O-])([O-])=O>O>[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]3[C:19](=[O:20])[CH:18]=[C:17]([C:21]([O-:23])=[O:22])[O:16][C:10]=3[C:11]=2[CH2:13][CH2:14][CH3:15])[C:6](=[O:24])[CH:5]=[C:4]1[C:25]([O-:27])=[O:26])[CH3:2].[Ca+2:34] |f:0.1.2,3.4.5,7.8|

Inputs

Step One
Name
disodium 9-ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano-[3,2-g]-quinoline-2,8-dicarboxylate
Quantity
75 g
Type
reactant
Smiles
C(C)N1C(=CC(C2=CC3=C(C(=C12)CCC)OC(=CC3=O)C(=O)[O-])=O)C(=O)[O-].[Na+].[Na+]
Name
Quantity
77 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred (2 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid obtained
WASH
Type
WASH
Details
was washed with water and acetone
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 65° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N1C(=CC(C2=CC3=C(C(=C12)CCC)OC(=CC3=O)C(=O)[O-])=O)C(=O)[O-].[Ca+2]
Measurements
Type Value Analysis
AMOUNT: MASS 73 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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